molecular formula C12H14N2O4 B8812584 1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1116232-40-6

1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B8812584
M. Wt: 250.25 g/mol
InChI Key: PRSUMLYGVRAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1116232-40-6

Product Name

1-(6-Methoxy-7-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

1-(6-methoxy-7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H14N2O4/c1-8(15)13-5-3-4-9-6-12(18-2)11(14(16)17)7-10(9)13/h6-7H,3-5H2,1-2H3

InChI Key

PRSUMLYGVRAMGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=CC(=C(C=C21)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline (500 mg, 2.44 mmol, Aldrich) in trifluoroacetic acid (4 mL, Aldrich) was treated with sodium nitrite (169 mg, 2.45 mmol, added slowly in about 4 portions, Aldrich). The dark brown reaction was stirred for 2 h and then poured over ice. The mixture was extracted with ethyl acetate and the organic layer was separated, dried over magnesium sulfate, filtered, concentrated, and purified by chromatography on SiO2 (0 to 100% ethyl acetate/hexanes) to give 1-acetyl-6-(methyloxy)-7-nitro-1,2,3,4-tetrahydroquinoline (357 mg, 59%). 1H NMR (400 MHz, DMSO-d6) is complicated due to amide rotomers δ ppm 1.83-1.94 (m, 2 H), 2.14-2.25 (m, 3 H), 2.76-2.85 (m, 2 H), 3.64-3.73 (m, 2 H), 3.86-3.92 (m, 3 H), 7.14-7.25 (m, 1 H), 8.38 (very broad singlet, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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